molecular formula C22H23Cl2N3O4S B6507095 N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride CAS No. 1215366-85-0

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride

Cat. No.: B6507095
CAS No.: 1215366-85-0
M. Wt: 496.4 g/mol
InChI Key: JWPIFOYEOPOYTQ-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a benzothiazole-derived compound with a complex heterocyclic architecture. Its structure includes a 4-chloro-benzothiazole core linked to a 2,3-dihydro-1,4-benzodioxine carboxamide group and a morpholine-ethylamine side chain. The hydrochloride salt form enhances aqueous solubility, a critical feature for pharmacological applications.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S.ClH/c23-16-2-1-3-19-20(16)24-22(31-19)26(7-6-25-8-10-28-11-9-25)21(27)15-4-5-17-18(14-15)30-13-12-29-17;/h1-5,14H,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPIFOYEOPOYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound combines a benzothiazole moiety with a morpholine ring, suggesting diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Benzothiazole ring : Known for its role in various biological activities.
  • Morpholine ring : Implicated in enhancing solubility and bioactivity.
  • Dihydro-benzodioxine : Contributes to the compound's stability and reactivity.

Molecular Formula

C18H18ClN3O3SC_{18}H_{18}ClN_{3}O_{3}S

Molecular Weight

Molecular Weight=373.87 g mol\text{Molecular Weight}=373.87\text{ g mol}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiazole component can modulate enzyme activity or receptor interactions, while the morpholine and dioxine components may enhance binding affinity and selectivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine have demonstrated:

  • Inhibition of cell proliferation : IC50 values in various cancer cell lines (e.g., MCF-7 breast cancer cells) ranged from 15 to 30 μM.
Cell LineIC50 (μM)
MCF-725
PC-321
HeLa28

These results suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens. Studies indicate:

  • Broad-spectrum antibacterial activity : Effective against strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 μg/mL.
PathogenMIC (μg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa50

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antifungal and Antiparasitic Activity

In vitro assays have also shown promising antifungal and antiparasitic effects. The compound was tested against various fungal strains and protozoan parasites:

OrganismActivity
Candida albicansInhibitory
Plasmodium falciparumModerate activity

Case Studies

A notable case study involved the synthesis of related benzothiazole derivatives which were screened for their biological activities. One derivative exhibited:

  • Antitumor properties with GI50 values indicating strong efficacy against multiple cancer cell lines.

Additionally, compounds with similar structural features showed significant inhibition of bacterial DNA gyrase and topoisomerase IV, indicating a mechanism that could be exploited for antibiotic development.

Comparison with Similar Compounds

Key Differences:

Core Substituents: The target compound replaces the furan and nitrophenyl/chlorophenyl groups in compounds with a 2,3-dihydro-1,4-benzodioxine carboxamide. The morpholine-ethyl side chain in the target compound differs from the imidazoline or amidine groups in , which may influence solubility and metabolic stability .

Synthetic Routes: Compounds in were synthesized via condensation of aldehydes with disulfides under heating (e.g., 80°C for 6 hours), followed by purification through recrystallization .

Physicochemical Properties :

  • The target compound’s hydrochloride salt and morpholine group suggest higher polarity and solubility compared to the neutral amidine or imidazoline derivatives in .
  • The absence of nitro groups (present in Compounds 5 and 6) may reduce redox reactivity, enhancing stability in biological systems.

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from structurally related benzothiazoles:

  • Synthetic Feasibility : The multi-step synthesis of compounds (e.g., acid-catalyzed cyclization and salt formation) underscores the importance of optimizing reaction conditions for the target compound’s more complex structure.

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